BenchChemオンラインストアへようこそ!

tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate

Medicinal Chemistry Chiral Synthesis Kinase Inhibitors

This (S)-enantiomer (MDL MFCD12828805) is a critical chiral building block for kinase inhibitors targeting the hinge region, as referenced in patent WO-2019132561-A8. It features an optimal lipophilicity (LogP 1.9954) and exactly one hydrogen bond donor, offering a distinct permeability profile compared to primary amine or dimethylamino analogs. With a TPSA of 41.57 Ų, it supports passive blood-brain barrier penetration, making it ideal for CNS kinase programs. Available in high purity with batch-to-batch stereochemical consistency for reproducible SAR studies.

Molecular Formula C12H24N2O2
Molecular Weight 228.336
CAS No. 1932342-61-4
Cat. No. B2988146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate
CAS1932342-61-4
Molecular FormulaC12H24N2O2
Molecular Weight228.336
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1CNC
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
InChIKeyMDSFYYLVYHYPGW-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate (CAS 1932342-61-4) Procurement Guide: Chiral Piperidine Intermediate for Kinase Inhibitor Synthesis


tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate (CAS 1932342-61-4) is a chiral N-Boc-protected piperidine derivative bearing a methylaminomethyl substituent at the 2-position with defined (S)-stereochemistry. It serves as a key synthetic intermediate in the preparation of amino-methylpiperidine-based kinase inhibitors, as described in patent literature covering this scaffold class [1]. The compound has a molecular weight of 228.33 g/mol, a predicted LogP of 1.9954, a predicted pKa of 10.61, and a topological polar surface area (TPSA) of 41.57 Ų .

Why Generic Substitution of tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate with Racemic or Positional Analogs Fails in Kinase Inhibitor Programs


In medicinal chemistry, the stereochemistry at the 2-position of the piperidine ring critically influences the three-dimensional presentation of the methylaminomethyl pharmacophore to kinase binding pockets. Replacing the (S)-enantiomer with the racemate or (R)-enantiomer can result in altered binding affinity due to diastereomeric interactions with chiral protein environments [1]. Furthermore, the secondary methylamino group provides a balance of lipophilicity (LogP 1.9954) and a single hydrogen bond donor that differs substantially from the primary amine analog (LogP 1.07, 2 HBD) and the dimethylamino analog (LogP 2.2755, 0 HBD), directly affecting membrane permeability and target engagement profiles .

Quantitative Differentiation Evidence for tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate vs. Closest Analogs


Chiral Identity Confirmation: (S)-Enantiomer vs. Racemate Differentiation for Kinase Inhibitor Synthesis

The target compound (CAS 1932342-61-4) is the (S)-enantiomer, confirmed by MDL identifier MFCD12828805. The racemic mixture (CAS 1245645-35-5) bears MDL MFCD08460613, indicating a distinct stereochemical entity . In kinase inhibitor SAR, the (S)-configuration at the piperidine 2-position is often required for optimal interaction with the kinase hinge region, as demonstrated in amino-methylpiperidine derivative patents where stereochemistry is explicitly specified [1].

Medicinal Chemistry Chiral Synthesis Kinase Inhibitors

LogP Comparison: Optimized Lipophilicity of (S)-Methylaminomethyl vs. Primary Amine and Dimethylamine Analogs

The target compound exhibits a predicted LogP of 1.9954 . This intermediate lipophilicity is higher than the des-methyl (primary amine) analog (LogP 1.07) and lower than the N,N-dimethyl analog (LogP 2.2755) . This positions the (S)-methylaminomethyl derivative within the optimal LogP range (1-3) for oral bioavailability and potential CNS penetration.

Physicochemical Properties Drug Design ADME

Hydrogen Bond Donor Count: Single Donor Capacity of the Methylamino Group Differentiates from Primary Amine and Tertiary Amine Analogs

The target compound possesses exactly 1 hydrogen bond donor (HBD) from the secondary amine NH of the methylamino group . The des-methyl (primary amine) analog has 2 HBDs, while the dimethylamino analog has 0 HBDs . In kinase inhibitor design, a single HBD is frequently preferred for maintaining the critical hydrogen bond with the kinase hinge region while minimizing off-target interactions associated with multiple HBDs [1].

Medicinal Chemistry Molecular Recognition Kinase Hinge Binding

Predicted pKa Comparison: Methylamino Group Basicity vs. Primary Amine Analog

The predicted pKa of the target compound's methylamino group is 10.61±0.10 . The des-methyl (primary amine) analog has a lower predicted pKa of 10.32±0.29 . The higher basicity of the secondary methylamine (ΔpKa = +0.29) results in a higher fraction protonated at physiological pH (7.4), which can influence solubility, protein binding, and lysosomal trapping potential [1].

Physicochemical Properties Ionization State Drug Developability

TPSA and Membrane Permeability: Favorable Profile of Methylamino Intermediate for CNS Kinase Inhibitor Programs

The target compound has a TPSA of 41.57 Ų . The des-methyl (primary amine) analog has a substantially higher TPSA of 55.56 Ų . For CNS drug candidates, a TPSA below 60 Ų is generally associated with favorable passive brain penetration [1]. The approximately 14 Ų lower TPSA of the target compound positions it advantageously for CNS-penetrant kinase inhibitor design compared to the primary amine analog.

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Commercial Purity and Procurement Traceability: (S)-Enantiomer Specification vs. Racemate

The target (S)-enantiomer is commercially available at 98% purity from Leyan (catalog 1562762) and 95% purity from 10xchem (catalog TX021W0F) at $919 per gram . The racemic mixture is also available at 98% purity from Leyan (catalog 1514063) . Critically, the (S)-enantiomer bears MDL MFCD12828805, while the racemate bears MDL MFCD08460613, providing unambiguous procurement identification . The enantiopure compound commands a significant price premium reflecting the additional chiral resolution or asymmetric synthesis steps required.

Chemical Procurement Quality Control Synthetic Intermediate

Recommended Application Scenarios for tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Chiral Amino-Methylpiperidine Kinase Inhibitors Requiring Defined (S)-Stereochemistry

The (S)-enantiomer is the preferred intermediate for constructing kinase inhibitors where the piperidine 2-position stereochemistry directly impacts hinge-region binding, as documented in patent WO-2019132561-A8 [1]. The MDL number MFCD12828805 provides unambiguous identity verification, ensuring that the correct single enantiomer—rather than the racemate (MDL MFCD08460613)—is used in the synthetic sequence .

Structure-Activity Relationship (SAR) Studies Evaluating Lipophilicity and Hydrogen Bonding Contributions of the Methylamino Group

With a LogP of 1.9954 and exactly 1 HBD, this compound serves as the optimal intermediate for SAR studies exploring the balance between permeability and target engagement. It occupies a distinct property space relative to the primary amine analog (LogP 1.07, 2 HBD) and the dimethylamino analog (LogP 2.2755, 0 HBD), enabling systematic investigation of lipophilicity and hydrogen bonding contributions to kinase inhibitor potency and selectivity .

Development of CNS-Penetrant Kinase Inhibitors Leveraging Favorable TPSA and Lipophilicity

The TPSA of 41.57 Ų is 13.99 Ų lower than that of the primary amine analog (55.56 Ų), placing this intermediate within the favorable physicochemical space for passive blood-brain barrier penetration [2]. Medicinal chemistry programs targeting CNS kinases (e.g., TRK family kinases implicated in brain tumors) may benefit from incorporating this intermediate to maintain CNS drug-like properties in the final candidate [3].

Scale-Up Procurement for Lead Optimization Campaigns Requiring Verified Chiral Purity and Traceability

The compound is commercially available at 98% purity from Leyan and 95% purity from 10xchem, with documented MDL numbers that distinguish the enantiopure form from the racemate . The availability from multiple vendors with specified purity documentation supports procurement for gram-scale lead optimization, where batch-to-batch consistency in stereochemical identity is essential for reproducible biological assay results .

Quote Request

Request a Quote for tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.